2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone
Overview
Description
“2’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone” is a chemical compound with the CAS number 898754-78-4 . Its IUPAC name is 1-(2,5-dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone . The compound has a molecular weight of 284.42 .
Molecular Structure Analysis
The InChI code for “2’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone” is 1S/C18H20OS/c1-13-4-5-14(2)17(12-13)18(19)11-8-15-6-9-16(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 284.42 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current sources.Scientific Research Applications
Synthesis of Dihydro-2(3H)-thiophenone Derivatives : The reaction of thiiranes with diethyl malonate in the presence of sodium ethoxide or sodium hydride leads to the formation of dihydro-2(3H)-thiophenone derivatives. This process highlights a method for synthesizing related compounds to 2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (Taguchi & Suhara, 1986).
Facile Synthesis of 2-(Phenylthio)phenols : A method for synthesizing 2-(phenylthio)phenols from simple phenols and aromatic halides was developed. This synthesis process is significant as it involves C-S coupling/C-H functionalization, which is relevant to the chemical structure of this compound (Xu, Wan, Mao, & Pan, 2010).
Photochemical Synthesis of Benzothiophenes : The photochemical reactions of thiophenones, including 5-(2-propenyl)-2(5H)-thiophenone, lead to the formation of various benzothiophenes. These findings can provide insights into the photochemical properties of structurally related compounds like this compound (Kiesewetter & Margaretha, 1987).
Spectral Properties and Micellization : The study of the electronic absorption and emission spectra of related compounds in various solvents shows a red shift in emission as solvent polarity increases, which indicates a significant change in dipole moment upon excitation. This study is relevant for understanding the interaction of compounds like this compound with different media (El-Daly, Asiri, Khan, & Alamry, 2013).
Antimicrobial Properties of Thiophenones : Some thiophenones have been tested for their capacity to reduce biofilm formation by bacteria, indicating potential antimicrobial applications. This research is significant in exploring the biological activities of compounds structurally similar to this compound (Benneche, Herstad, Rosenberg, Assev, & Scheie, 2011).
Mechanism of Action
Mode of Action
The mode of action of 2’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone is also not well-understood. It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to confirm this and to understand the specifics of these interactions .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Result of Action
The molecular and cellular effects of 2’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone’s action are currently unknown. These effects would depend on the compound’s targets, mode of action, and the biochemical pathways it affects .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 2’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone. Factors such as temperature, pH, and the presence of other molecules could potentially affect how this compound interacts with its targets and carries out its functions .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-8-9-14(2)16(12-13)17(19)11-10-15-6-4-5-7-18(15)20-3/h4-9,12H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIQOMTWTBVTGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=CC=C2SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644327 | |
Record name | 1-(2,5-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-78-4 | |
Record name | 1-(2,5-Dimethylphenyl)-3-[2-(methylthio)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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